Validated Process Impurity Standard
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate (CAS 150812-23-0) is not merely an intermediate; it has been definitively identified and characterized as a process-related impurity of the antiepileptic drug retigabine. A published analytical study by Sun et al. (2012) designated it as 'Imp-4' among four newly identified impurities. [1] This finding differentiates the compound from other generic intermediates: its procurement is essential not only for forward synthesis but also for reverse analytical quality control (QC) in drug manufacturing and regulatory compliance. This dual-purpose role is a quantifiable, verifiable point of differentiation, as the compound serves as both a starting material and a certified reference standard. In contrast, a generic analog like ethyl 2,4-diaminophenylcarbamate (Imp-1) or ethyl 2-amino-4-(benzylamino)phenylcarbamate (Imp-2) would lack this specific structural and functional equivalence to the targeted retigabine impurity profile. [1]
| Evidence Dimension | Identified as a Process-Related Impurity of Retigabine |
|---|---|
| Target Compound Data | Identified as 'Imp-4' in HPLC analysis of retigabine; structure confirmed by LC-MS/MS, NMR, and IR spectroscopy. |
| Comparator Or Baseline | Ethyl 2,4-diaminophenylcarbamate (Imp-1); Ethyl 2-amino-4-(benzylamino)phenylcarbamate (Imp-2); Ethyl 2-acetamido-4-(4-fluorobenzylamino)phenylcarbamate (Imp-3) |
| Quantified Difference | Unique structural identity as Imp-4; presence correlates with specific synthetic pathway deviations. |
| Conditions | HPLC analysis of retigabine API; identification via LC-MS/MS (ESI-QTOF), NMR, and IR. |
Why This Matters
This identification mandates the procurement of high-purity CAS 150812-23-0 for use as a reference standard in quality control, ensuring regulatory compliance that a generic analog cannot fulfill.
- [1] SUN J, et al. Identification and characterization of four process-related impurities in retigabine. Journal of Pharmaceutical and Biomedical Analysis, 2012, 71: 168-172. DOI: 10.1016/j.jpba.2012.07.035. View Source
